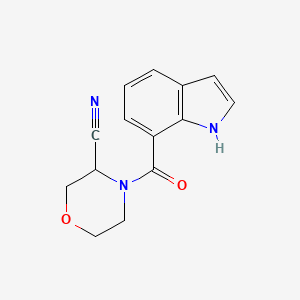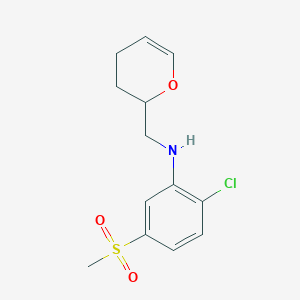![molecular formula C11H10N6O B2773834 2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile CAS No. 1323775-80-9](/img/structure/B2773834.png)
2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, an oxadiazole ring, and an azetidine ring . These types of compounds are often used in pharmaceuticals and other applications due to their diverse chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, one-pot methods have been developed for the synthesis of similar compounds. For instance, 2-(1,2,4-oxadiazol-5-yl)anilines can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound likely involves complex interactions between the various functional groups. For example, intramolecular hydrogen bonding can occur between the N atom of the oxadiazole moiety and an NH2 group .Chemical Reactions Analysis
The oxadiazole ring is known to be a versatile pharmacophore and can undergo various chemical reactions. For example, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Scientific Research Applications
Synthesis and Antioxidant Activity
2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile and related compounds have been explored for their potential in synthesizing various heterocycles, such as pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. This synthesis pathway highlights the compound's role in creating polyfunctionally substituted heterocycles that incorporate pyrazolo[3,4-d]pyrimidin-4-one moieties. Some of these synthesized compounds have demonstrated nearly equivalent antioxidant activity to ascorbic acid, suggesting their potential as antioxidants (El‐Mekabaty, 2015).
Photochemical Reactions and Aziridination
Research on the photochemistry of 1,2,4-oxadiazoles, including compounds structurally related to this compound, has led to the synthesis of N-imidoyl-aziridines via an innovative aziridination reaction. This reaction proceeds through an acyliminonitrene intermediate and demonstrates the compound's utility in synthesizing N-allylamidines through pyrolysis of N-imidoyl-aziridines, offering a novel pathway for chemical synthesis (Vivona et al., 2007).
Optical Properties and Synthesis of Novel Derivatives
The synthesis of novel derivatives incorporating the 1,2,4-oxadiazole moiety has been explored for their optical properties. An efficient tandem reaction strategy was employed to construct these derivatives, which exhibit notable UV–vis absorption and fluorescence spectral characteristics. Such compounds show potential in applications requiring specific optical properties, such as materials science and photonic devices (Yang et al., 2011).
Antimalarial Activity and Molecular Docking Studies
A study on novel hybrid quinazolin-2,4-dione analogs bearing acetyl/amide bridged-nitrogen heterocyclic moieties, including structures related to this compound, revealed their potential as antimalarial agents. These compounds were subjected to in silico molecular docking to analyze their interaction with Plasmodium falciparum Dihydroorotate dehydrogenase, offering insights into their potential as antimalarial drugs (Abdelmonsef et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating potential anti-fibrotic activities.
properties
IUPAC Name |
2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c12-2-5-17-6-8(7-17)11-15-10(16-18-11)9-13-3-1-4-14-9/h1,3-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHHTPCLEMXUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC#N)C2=NC(=NO2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)

![(2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2773755.png)
![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)
![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2773760.png)


![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2773765.png)
![Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-](/img/structure/B2773766.png)

![3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2773768.png)
![7-(4-chlorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2773769.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)